molecular formula C14H29P B14277458 Dibutyl(cyclohexyl)phosphane CAS No. 125739-79-9

Dibutyl(cyclohexyl)phosphane

Cat. No.: B14277458
CAS No.: 125739-79-9
M. Wt: 228.35 g/mol
InChI Key: FHMSEBUGWCTWHW-UHFFFAOYSA-N
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Description

Dibutyl(cyclohexyl)phosphane is a tertiary phosphane compound characterized by a phosphorus atom bonded to two butyl groups and one cyclohexyl group. These compounds typically exhibit strong electron-donating properties due to the alkyl substituents, making them valuable in catalytic applications, particularly in transition-metal-mediated reactions such as cross-coupling and hydrogenation . The cyclohexyl group contributes steric bulk, which can influence reaction kinetics and selectivity by modulating the spatial environment around the metal center .

Properties

CAS No.

125739-79-9

Molecular Formula

C14H29P

Molecular Weight

228.35 g/mol

IUPAC Name

dibutyl(cyclohexyl)phosphane

InChI

InChI=1S/C14H29P/c1-3-5-12-15(13-6-4-2)14-10-8-7-9-11-14/h14H,3-13H2,1-2H3

InChI Key

FHMSEBUGWCTWHW-UHFFFAOYSA-N

Canonical SMILES

CCCCP(CCCC)C1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dibutyl(cyclohexyl)phosphane typically involves the reaction of chlorophosphines with Grignard reagents. For example, the reaction of chlorodibutylphosphine with cyclohexylmagnesium bromide can yield this compound . The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the phosphine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Dibutyl(cyclohexyl)phosphane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Alkyl groups (butyl/cyclohexyl) enhance electron-donating capacity relative to aryl substituents, favoring electron-rich metal centers. However, in catalytic systems like Pd-mediated cross-coupling, overly bulky ligands (e.g., Cy2MOP) may reduce activity compared to less hindered analogs (e.g., MOP) .
  • Functional Group Influence : Phosphonates (e.g., Dibutyl methylphosphonate) exhibit distinct reactivity due to the P=O bond, rendering them unsuitable as ligands but useful as solvents or additives .

Catalytic Performance

A critical comparison of this compound with Cy2MOP (dicyclohexylbiarylphosphane) highlights contrasting outcomes in enantioselective catalysis:

  • Cy2MOP : Despite its electron-rich nature and steric bulk, Cy2MOP-Pd precatalysts showed lower activity and enantioselectivity (e.g., <10% ee in C–N coupling) compared to MOP-Pd systems. This suggests that excessive steric hindrance may impede substrate access .

Solubility and Supramolecular Behavior

Phosphanes with cyclohexyl groups, including this compound, demonstrate unique interactions with cyclodextrins (CDs). Nuclear Overhauser effect (NOE) correlations indicate deep inclusion of cyclohexyl moieties into CD cavities, enhancing aqueous solubility and enabling phase-transfer catalysis . This behavior contrasts with aryl-substituted phosphanes, where phenyl groups may also participate in CD inclusion, complicating supramolecular assembly .

Industrial and Environmental Relevance

However, their use in catalysis necessitates careful disposal to avoid heavy metal contamination.

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